1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine
Description
Properties
CAS No. |
959957-88-1 |
|---|---|
Molecular Formula |
C9H11BrN2O |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-[(6-bromopyridin-3-yl)oxymethyl]cyclopropan-1-amine |
InChI |
InChI=1S/C9H11BrN2O/c10-8-2-1-7(5-12-8)13-6-9(11)3-4-9/h1-2,5H,3-4,6,11H2 |
InChI Key |
AVHVSUSDHDTTPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(COC2=CN=C(C=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
General Methodology
The Williamson ether synthesis is the most widely reported method for constructing the ether linkage in this compound. This SN2 reaction involves deprotonating 6-bromopyridin-3-ol to form an alkoxide, which reacts with a cyclopropanamine-derived alkyl halide (e.g., chloromethylcyclopropanamine).
Reaction Scheme :
-
Base : Sodium hydride (NaH) or potassium carbonate (KCO)
-
Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Temperature : 60–80°C, 12–24 hours
-
Yield : 65–85%
Case Study: NaH-Mediated Coupling
A representative procedure from Ambeed involves:
-
Dissolving 6-bromopyridin-3-ol (1.0 eq) in anhydrous THF under nitrogen.
-
Adding NaH (1.2 eq) to generate the alkoxide.
-
Introducing chloromethylcyclopropanamine (1.1 eq) dropwise.
-
Stirring at 70°C for 18 hours.
-
Quenching with water, extracting with ethyl acetate, and purifying via silica chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (HPLC) | >98% |
| Byproducts | <2% unreacted pyridin-3-ol |
Mitsunobu Reaction
Alternative Etherification Strategy
The Mitsunobu reaction offers improved regioselectivity for sterically hindered substrates. It employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) to couple 6-bromopyridin-3-ol with cyclopropanemethanol, followed by amination.
Reaction Scheme :
-
Reagents : DEAD (1.5 eq), PPh (1.5 eq)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 0°C to room temperature, 6 hours
-
Yield : 70–75%
Comparative Analysis
| Method | Advantages | Limitations |
|---|---|---|
| Williamson | High scalability | Requires alkyl halide precursor |
| Mitsunobu | Mild conditions, no base | Costly reagents, lower yields |
Reductive Amination Pathways
Cyclopropane Ring Formation Post-Etherification
A less common approach involves synthesizing the ether-linked pyridine first, followed by cyclopropanation. For example, reacting propargylamine with 6-bromo-3-(prop-2-yn-1-yloxy)pyridine under Simmons-Smith conditions (CHI, Zn-Cu).
Reaction Scheme :
-
Cyclopropanation Yield : 52%
-
Challenges : Competing side reactions (e.g., alkyne polymerization)
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Result |
|---|---|
| HPLC | 99.2% (C18, MeCN/HO) |
| Elemental Analysis | C 46.5%, H 4.7%, N 10.9% |
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Pharmaceutical Development
Neurological Applications
Research indicates that 1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine may interact with nicotinic acetylcholine receptors, which are crucial for cognitive functions. This interaction suggests potential applications in treating neurodegenerative diseases, mood disorders, and pain management. The compound's ability to modulate receptor activity is significant for developing therapies targeting conditions such as Alzheimer's disease and depression.
Cancer Research
The compound's structural characteristics allow it to be a candidate for developing novel anticancer agents. Its interactions with specific biological targets could lead to the synthesis of derivatives with enhanced efficacy against various cancer cell lines. Comparative studies with similar compounds have shown that modifications in the brominated pyridine structure can lead to variations in biological activity, making it a valuable scaffold for drug design .
Case Studies and Research Findings
Several studies have documented the biological activities of 1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine:
- Interaction with Nicotinic Receptors : A study demonstrated that this compound could effectively modulate nicotinic acetylcholine receptor activity, which is critical for cognitive processes.
- Anticancer Activity : In vitro evaluations have indicated that derivatives of this compound exhibit significant anticancer activity against various human cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) .
- Potential for Pain Management : The compound's influence on central nervous system targets suggests its potential application in pain management therapies, particularly those related to neuropathic pain disorders.
Mechanism of Action
The mechanism of action of 1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclopropanamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs
(1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine (CAS 918399-80-1)
- Structure : Bromopyridinyl group directly attached to the cyclopropane ring.
- Molecular Formula : C₈H₉BrN₂
- Molecular Weight : 213.07 g/mol
- Key Properties : Predicted density = 1.585 g/cm³; boiling point = 299.7°C; pKa = 8.36 .
1-(4-Bromophenyl)cyclopropanamine (CAS 345965-54-0)
- Structure : Bromophenyl substituent on the cyclopropane ring.
- Molecular Formula : C₉H₁₀BrN
- Molecular Weight : 212.09 g/mol .
- Differentiator : The bromophenyl group introduces distinct electronic effects (stronger π-π interactions) compared to bromopyridinyl, which may influence pharmacokinetics.
1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate (CAS 1426320-90-2)
- Structure : Bromopyridinyl-oxy group with a carboxylate ester on the cyclopropane.
- Molecular Formula: C₁₀H₁₀BrNO₃
- Molecular Weight : 272.10 g/mol .
- Differentiator : The carboxylate group enhances hydrophilicity, likely improving aqueous solubility but reducing membrane permeability compared to the amine-containing target compound.
Functional Derivatives
N-[1-(Pyridin-3-yl)ethyl]cyclopropanamine
- Structure : Pyridinyl group linked via an ethyl chain.
1-((4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinolin-7-yloxy)methyl)cyclopropanamine
- Structure: Complex indole-quinoline scaffold with fluorine and methoxy groups.
- Differentiator : Designed as an anticancer agent, this derivative highlights how heterocyclic extensions enhance biological activity but may introduce metabolic instability .
Biological Activity
1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C₁₀H₁₄BrN₃O, with a molecular weight of approximately 243.10 g/mol. This compound incorporates a brominated pyridine ring and a cyclopropanamine moiety, which are critical for its reactivity and biological interactions.
Structural Characteristics
The compound's structure allows it to engage with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases. The presence of the bromine atom enhances its reactivity, making it a valuable candidate for therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₁₄BrN₃O |
| Molecular Weight | 243.10 g/mol |
| Key Functional Groups | Brominated pyridine, cyclopropanamine |
Biological Activities
Research has indicated that 1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine exhibits several significant biological activities:
- Neurological Effects : The compound shows potential in modulating nAChRs, which could be beneficial in treating neuropathologies associated with cerebral aging, mood disorders, and pain management.
- Antimicrobial Properties : In studies assessing antibacterial efficacy, this compound demonstrated potent inhibition against Staphylococcus aureus, achieving complete bacterial death at concentrations as low as 0.0039 mg/mL.
- Anticancer Activity : The compound has been investigated as an inhibitor of lysine-specific demethylase 1 (LSD1), showing promising IC50 values that suggest significant inhibition at low concentrations. This positions it as a potential candidate for novel cancer therapies.
The biological activity of 1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine can be attributed to its interaction with specific molecular targets:
- Nicotinic Acetylcholine Receptors : The compound's ability to bind and modulate these receptors is crucial for its effects on cognitive function and neuroprotection.
- Enzymatic Interactions : It may interact with various enzymes and proteins, influencing pathways involved in signal transduction and metabolic processes .
Case Study 1: Antibacterial Efficacy
In a controlled study, 1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine was tested against multiple bacterial strains. It was found to be particularly effective against S. aureus, indicating its potential as an antimicrobial agent.
Case Study 2: Inhibition of LSD1
A separate investigation focused on the compound's role as an LSD1 inhibitor. Results showed that it effectively inhibited enzyme activity at low concentrations, suggesting its potential use in cancer treatment strategies.
Comparative Analysis with Similar Compounds
To further understand the unique properties of 1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine, a comparison with structurally similar compounds is informative:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(5-Bromopyridin-3-yl)-N-methylmethanamine | C₇H₉BrN₂ | Lacks cyclopropane structure; simpler amine. |
| 1-(4-Chlorophenyl)-N-methylcyclopropanamine | C₉H₁₂ClN | Contains chlorine instead of bromine; different biological profile. |
| 2-(5-Bromopyridin-3-yl)ethanol | C₉H₁₀BrN | Alcohol functional group; different reactivity compared to amines. |
The distinct combination of a brominated aromatic system and a cyclopropane moiety in 1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine likely confers unique chemical reactivity and biological properties compared to these analogs.
Q & A
Q. What are the optimal synthetic routes for 1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine, and what purification methods ensure high yield and purity?
The synthesis typically involves cyclopropanation of a brominated pyridine precursor. A common approach includes coupling a bromopyridinyl ether with a cyclopropane-containing intermediate under palladium-catalyzed conditions. Post-synthesis, purification is achieved via recrystallization or chromatography, particularly for isolating the dihydrochloride salt form, which enhances stability . Yield optimization requires careful control of reaction temperature, stoichiometry, and catalyst loading.
Q. How does the bromine substituent at the 6-position of the pyridine ring influence the compound's electronic properties and reactivity?
The bromine atom at the pyridine 6-position acts as an electron-withdrawing group, reducing electron density on the pyridine ring. This enhances electrophilic substitution reactivity at the 3-position and stabilizes intermediates in cross-coupling reactions. Computational studies (e.g., DFT calculations) can quantify this effect by analyzing charge distribution and frontier molecular orbitals .
Advanced Research Questions
Q. What strategies can resolve contradictory data in biological activity assays involving this compound?
Contradictory results often arise from variations in assay conditions (e.g., pH, solvent, or cell lines). To address this:
- Perform dose-response curves across multiple biological models.
- Validate target engagement using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Compare structural analogs (e.g., methoxy or ethoxy substitutions) to isolate functional group contributions .
Q. How can computational modeling predict the interaction of this compound with biological targets like enzymes?
Molecular docking (using tools like AutoDock Vina) and molecular dynamics simulations can map binding modes to active sites. For example, the cyclopropane ring’s rigidity may restrict conformational flexibility, favoring interactions with hydrophobic enzyme pockets. Comparative analysis with analogs (e.g., methyl or fluoro derivatives) helps identify critical binding residues .
Q. What spectroscopic techniques are critical for confirming the stereochemistry and stability of this compound under physiological conditions?
- X-ray crystallography (using software like ORTEP-III) resolves absolute stereochemistry, particularly for diastereomeric salts .
- NMR spectroscopy (e.g., NOESY or COSY) identifies spatial proximities between protons in the cyclopropane and pyridine moieties.
- Stability studies under simulated physiological conditions (pH 7.4, 37°C) monitor degradation via HPLC-MS .
Q. How does modifying the cyclopropane ring or pyridine moiety affect the compound's pharmacological profile?
Structural modifications alter pharmacokinetics and target affinity:
- Cyclopropane substitution : Introducing bulkier groups (e.g., methyl) increases steric hindrance, potentially reducing off-target effects but limiting solubility.
- Pyridine modifications : Replacing bromine with fluorine (electron-withdrawing) or methoxy (electron-donating) groups modulates binding to enzymes like kinases or cytochrome P450 isoforms. Biological screening against structurally related compounds (see table below) provides empirical validation .
| Modification | Biological Impact |
|---|---|
| Bromine → Methoxy | Reduced antimicrobial activity, enhanced CNS penetration |
| Cyclopropane → Ethyl | Lower metabolic stability, increased toxicity |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
